![molecular formula C12H10ClNO2 B2563989 N-[(2-Chloro-1-benzofuran-3-yl)methyl]prop-2-enamide CAS No. 2191062-64-1](/img/structure/B2563989.png)
N-[(2-Chloro-1-benzofuran-3-yl)methyl]prop-2-enamide
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Description
“N-[(2-Chloro-1-benzofuran-3-yl)methyl]prop-2-enamide” is a complex organic compound that contains a benzofuran ring. Benzofuran is a heterocyclic compound consisting of fused benzene and furan rings . It is a structural nucleus of many related compounds with more complex structures . Compounds containing benzofuran have been found to exhibit various biological activities .
Synthesis Analysis
The synthesis of benzofuran compounds has attracted much attention from synthetic organic chemists . A key step in the synthesis of a 2-arylbenzofuran involves a one-pot reaction from methyl 3-(4-hydroxyphenyl)propionate with 2-chloro-2-methylthio-(2′-methoxy-4′-acetoxy)acetophenone in the presence of ZnCI2, followed by reductive desulfurization of the resulting product .Chemical Reactions Analysis
The chemical reactions involving benzofuran compounds are diverse. For instance, a convenient metal-free cyclization of ortho-hydroxystilbenes into 2-arylbenzofurans and 2-arylnaphthofurans is mediated by hypervalent iodine reagents .Future Directions
Benzofuran compounds have attracted attention due to their biological activities and potential applications in many aspects, making these substances potential natural drug lead compounds . Future research may focus on the development of benzofuran compounds with increased potency and fewer side effects .
properties
IUPAC Name |
N-[(2-chloro-1-benzofuran-3-yl)methyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClNO2/c1-2-11(15)14-7-9-8-5-3-4-6-10(8)16-12(9)13/h2-6H,1,7H2,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYZBPBGFJLGUJR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NCC1=C(OC2=CC=CC=C21)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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